molecular formula C10H7ClO2S B180707 Methyl 7-chloro-1-benzothiophene-2-carboxylate CAS No. 550998-56-6

Methyl 7-chloro-1-benzothiophene-2-carboxylate

Cat. No. B180707
CAS RN: 550998-56-6
M. Wt: 226.68 g/mol
InChI Key: KIMYWTAFZCIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-chloro-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 . It is used for research purposes .


Synthesis Analysis

The synthesis of “Methyl 7-chloro-1-benzothiophene-2-carboxylate” involves several steps. Methylthioglycolate (13 g) is reacted with 3-chloro-2-fluorobenzaldehyde (19.57 g) in dimethylformamide to give methyl 7-chlorobenzo[b]thiophene-2-carboxylate.


Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1-benzothiophene-2-carboxylate” is represented by the SMILES string: COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 7-chloro-1-benzothiophene-2-carboxylate” include hydrolysis, chlorination, and reaction with N,O-dimethylhydroxylamine hydrochloride.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 7-chloro-1-benzothiophene-2-carboxylate” include a molecular weight of 226.68 and a molecular formula of C10H7ClO2S .

Scientific Research Applications

Chemical Synthesis and Drug Development

Knoevenagel condensation products, including various benzothiophene derivatives, play a significant role in the development of anticancer agents. These compounds are synthesized through a reaction that generates α, β-unsaturated ketones/carboxylic acids, showcasing their utility in drug discovery. Such processes highlight the relevance of Methyl 7-chloro-1-benzothiophene-2-carboxylate in synthesizing biologically active molecules, potentially contributing to anticancer research and therapy (Tokala, Bora, & Shankaraiah, 2022).

Supramolecular Chemistry

Benzothiophene derivatives can be integral to supramolecular chemistry, where they may act as building blocks in creating complex structures with specific functions. This field explores the assembly of molecules into organized systems, potentially useful in nanotechnology, polymer processing, and biomedical applications. The structural versatility of benzothiophene compounds like Methyl 7-chloro-1-benzothiophene-2-carboxylate could offer novel approaches to designing materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Environmental Chemistry

In the context of environmental chemistry, understanding the fate, behavior, and transformation of chemical compounds like Methyl 7-chloro-1-benzothiophene-2-carboxylate is crucial. Research in this area contributes to assessing the environmental impact of chemical substances, their degradation pathways, and potential toxicity. This knowledge is essential for developing safer chemicals and mitigating environmental risks associated with chemical pollutants (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

“Methyl 7-chloro-1-benzothiophene-2-carboxylate” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

methyl 7-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYWTAFZCIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625906
Record name Methyl 7-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-1-benzothiophene-2-carboxylate

CAS RN

550998-56-6
Record name Methyl 7-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 1.0 g (6.31 mmol) of 2-fluoro-3-chlorobenzaldehyde, 0.38 g (9.46 mmol) of sodium hydride (60% pure) and 0.74 g (6.94 mmol) of methyl mercaptoacetate, 1.04 g (72.3% of theory) of the title compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 1.0 g (6.31 mmol) of 2-fluoro-3-chlorobenzaldehyde, 0.38 g (9.46 mmol) of sodium hydride (60% pure) and 0.74 g (6.94 mmol) of methyl mercaptoacetate, 1.04 g (72.3% of theory) of the title compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Chloro-2-fluorobenzaldehyde(1 g, 6.3 mmol) was dissolved in DMSO (10 mL) and treated with methylthioglycolate, followed by diethylamine (0.58 mL, 6.3 mmol). The reaction was heated to 70° C. and stirred overnight. The reaction was allowed to cool down to room temperature and diluted with water (25 mL). The solid that precipitated out of solution was collected by filtration and washed well with water. The solid was then purified by flash chromatography using a gradient of 2 to 20% ethyl acetate in hexanes to afford a white solid (0.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methylthioglycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a similar manner to Example 18, methylthioglycolate (13 g) was reacted with 3-chloro-2-fluorobenzaldehyde (19.57 g) in dimethylformamide to give methyl 7-chlorobenzo[b]thiophene-2-carboxylate, which was hydrolysed, chlorinated and reacted with N,O-dimethylhydroxylamine hydrochloride to give 7-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide, which was reacted with ethylmagnesium bromide to give 1-(7-chlorobenzo[b]thiophen-2-yl)propan-1-one. This ketone (1.17 g) was reacted with phenyltrimethylammonium tribromide (2.15 g) to give 2-bromo-1-(7-chlorobenzo[b]thiophen-2-yl)propan-1-one (2.32 g) which was used without further purification.
Name
methylthioglycolate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.